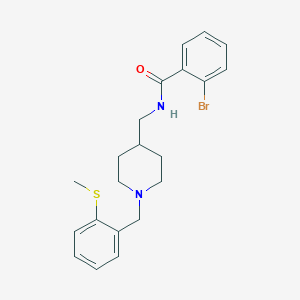

2-bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide

CAS No.: 1286698-43-8

Cat. No.: VC7444666

Molecular Formula: C21H25BrN2OS

Molecular Weight: 433.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1286698-43-8 |

|---|---|

| Molecular Formula | C21H25BrN2OS |

| Molecular Weight | 433.41 |

| IUPAC Name | 2-bromo-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]benzamide |

| Standard InChI | InChI=1S/C21H25BrN2OS/c1-26-20-9-5-2-6-17(20)15-24-12-10-16(11-13-24)14-23-21(25)18-7-3-4-8-19(18)22/h2-9,16H,10-15H2,1H3,(H,23,25) |

| Standard InChI Key | WWMSTVHVCQEPEG-UHFFFAOYSA-N |

| SMILES | CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC=CC=C3Br |

Introduction

Molecular Structure and Chemical Properties

2-Bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide features a benzamide backbone substituted with a bromine atom at the 2-position and a piperidine ring linked via a methylene group. The piperidine moiety is further functionalized with a 2-(methylthio)benzyl group at the 1-position. This combination of aromatic, heterocyclic, and sulfur-containing substituents suggests unique electronic and steric properties that may influence its reactivity and biological activity .

Key Structural Motifs

-

Benzamide Core: The benzamide scaffold is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition and antimicrobial activity .

-

Piperidine Ring: Piperidine derivatives are frequently employed in drug design due to their conformational flexibility and ability to engage in hydrogen bonding .

-

Bromine Substituent: The 2-bromo group may enhance electrophilic reactivity and influence binding interactions with biological targets .

-

Methylthio-Benzyl Group: The sulfur atom in the methylthio group contributes to lipophilicity, potentially improving membrane permeability .

Table 1: Calculated Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₆BrN₂O₂S |

| Molecular Weight | 493.43 g/mol |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 3 (amide O, piperidine N) |

| Lipophilicity (LogP) | ~3.8 (estimated) |

Synthetic Strategies and Precursors

While no explicit synthesis of 2-bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide is documented in the provided sources, analogous compounds suggest feasible routes:

Reductive Amination Approach

A common method for piperidine-containing benzamides involves reductive amination of a piperidinyl intermediate with a substituted benzaldehyde. For example, WO2011076678A1 details the synthesis of N-(4-piperidin-3-ylphenyl)benzamide derivatives via reductive amination of 1-(piperidin-4-yl)thymine with aldehydes . Adapting this approach:

-

Intermediate Preparation: 1-(2-(Methylthio)benzyl)piperidin-4-amine could be synthesized by alkylating piperidin-4-amine with 2-(methylthio)benzyl bromide.

-

Coupling Reaction: Reacting 2-bromobenzoic acid with the above intermediate using a coupling agent like HATU or EDCl would yield the target compound .

Challenges in Synthesis

-

Steric Hindrance: The bulky 2-bromo and 2-(methylthio)benzyl groups may impede reaction efficiency, necessitating optimized conditions (e.g., elevated temperatures or microwave assistance) .

-

Sulfur Stability: The methylthio group may oxidize during synthesis, requiring inert atmospheres or reducing agents .

Comparative Analysis with Patent Literature

The patent WO2011076678A1 discloses multiple benzamide derivatives with piperidine/pyrrolidine moieties, such as:

-

3-Chloro-N-[4-[(2S)-morpholin-2-yl]phenyl]benzamide: Shares a benzamide core and heterocyclic amine substituent .

-

4-Chloro-N-(4-pyrrolidin-3-ylphenyl)benzamide: Demonstrates the importance of chloro substituents for target engagement .

While these analogs lack the bromine and methylthio groups present in the target compound, their synthetic routes and biological profiles provide a template for hypothesizing its properties.

Future Research Directions

-

Synthesis and Characterization: Prioritize the synthesis of 2-bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide using methodologies from , followed by NMR and HRMS validation.

-

Biological Screening: Evaluate antimycobacterial activity against Mtb H37Rv and cytotoxicity in mammalian cells, referencing protocols from .

-

Computational Modeling: Perform docking studies with Mtb TMPK (PDB: 4QCT) to predict binding modes and guide structure-activity relationship (SAR) optimization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume